N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
It’s known that similar thiazolopyrimidine molecules have been screened for their anticancer activities against various cell lines . These molecules often target cancer cells and disrupt their genetic pathways .
Mode of Action
Similar thiazolopyrimidine molecules have shown to exhibit potent cytotoxic activity . The interaction of these molecules with their targets often results in the disruption of the cancer cell’s genetic pathways, leading to cell death .
Biochemical Pathways
Similar thiazolopyrimidine molecules are known to disrupt the genetic pathways of cancer cells . This disruption can lead to cell death, thereby exhibiting the compound’s anticancer activity .
Pharmacokinetics
The bioavailability of similar thiazolopyrimidine molecules is often determined by their chemical properties and the method of administration .
Result of Action
Similar thiazolopyrimidine molecules have shown potent cytotoxic activity against various cancer cell lines . This suggests that the compound may have a similar effect, leading to cell death in targeted cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often influence the action and stability of similar thiazolopyrimidine molecules .
Future Directions
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazolopyrimidine molecule .
Cellular Effects
Thiazolopyrimidines have been demonstrated to exhibit high antitumor, antibacterial, and anti-inflammatory activities . These effects suggest that thiazolopyrimidines may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazolopyrimidines have been synthesized using various methods, suggesting that they may have different stability, degradation rates, and long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dimethylphenylthiourea with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole, which then undergoes cyclocondensation with ethyl acetoacetate to form the desired thiazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds such as 2-substituted thiazolopyrimidines share similar structural features and biological activities.
Pyrazolopyrimidine Derivatives: These compounds also exhibit anticancer and antibacterial properties.
Uniqueness
N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern on the aromatic ring, which enhances its biological activity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCVNCMHKUJCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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